methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Overview
Description
methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate is a significant compound derived from the insecticide Indoxacarb. Indoxacarb is widely used in agriculture to control a variety of pests. The metabolite IN-JT 333 is formed when Indoxacarb undergoes metabolic processes in insects, leading to its activation and subsequent pest control effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate involves several steps, starting from the parent compound Indoxacarb. The process typically includes hydrolysis, oxidation, and other chemical transformations under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of certain atoms or groups with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. Conditions such as temperature, pressure, and pH are carefully controlled to achieve desired outcomes.
Major Products: The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce simpler compounds with fewer functional groups.
Scientific Research Applications
methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new insecticides and pest control strategies.
Mechanism of Action
The mechanism of action of methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate involves its interaction with specific molecular targets in insects. It primarily affects the sodium channels in nerve cells, leading to paralysis and death of the pests. The compound binds to these channels, disrupting normal nerve function and causing a cascade of physiological effects that ultimately result in pest control.
Comparison with Similar Compounds
methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate can be compared with other similar compounds, such as:
Indoxacarb: The parent compound from which IN-JT 333 is derived.
Metaflumizone: Another insecticide with a similar mode of action.
Fipronil: A widely used insecticide with different chemical structure but similar pest control effects.
Uniqueness: this compound is unique due to its specific metabolic activation and targeted action on sodium channels. This specificity makes it highly effective against a broad range of pests while minimizing non-target effects and environmental impact.
Properties
IUPAC Name |
methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDNGWVXFMUHC-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045183 | |
Record name | N-Decarboxymethylated indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200568-74-7 | |
Record name | N-Decarboxymethylated indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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